molecular formula C18H23N3O3 B2806879 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034270-25-0

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2806879
CAS RN: 2034270-25-0
M. Wt: 329.4
InChI Key: SRQRLTXINQUVBW-UHFFFAOYSA-N
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Description

The compound “3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a versatile material used in scientific research. It offers immense potential in various applications, including drug discovery, organic synthesis, and catalysis. It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .


Synthesis Analysis

This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .


Molecular Structure Analysis

The molecular formula of this compound is C18H22N2O4. Its molecular weight is 330.384.


Chemical Reactions Analysis

The compound is a functionalized cereblon ligand that allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Piperidine derivatives play a crucial role in drug design due to their diverse pharmacological activities. The compound’s piperidine ring can be modified to create novel drug candidates. Researchers have explored its potential as a scaffold for developing drugs targeting specific receptors or enzymes . For instance, the synthesis of 2-amino-4-(1-piperidine) pyridine derivatives led to the discovery of dual inhibitors for clinically relevant kinases such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Pharmacological Evaluation

Researchers continue to evaluate the biological activity of synthetic and natural piperidines. The compound’s pharmacological profile, including its interactions with receptors, enzymes, and cellular pathways, remains an essential focus. Understanding its mechanism of action and potential therapeutic applications is critical for drug development.

Future Directions

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs , suggesting that it could play a significant role in the future of drug discovery and development. Its versatility and potential in various applications, including organic synthesis and catalysis, also suggest that it could have broad implications in numerous fields of research and industry.

properties

IUPAC Name

3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-4-2-3-5-14(13)6-7-16(22)20-10-8-15(9-11-20)21-17(23)12-19-18(21)24/h2-5,15H,6-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQRLTXINQUVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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